molecular formula C15H20O6 B014621 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside CAS No. 52260-48-7

4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside

Cat. No.: B014621
CAS No.: 52260-48-7
M. Wt: 296.31 g/mol
InChI Key: KCXVHILKGUDBTH-UISBESDSSA-N
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Description

4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (CAS No. 52260-48-7) is a protected mannopyranoside derivative with a benzylidene acetal at the 4,6-positions and methyl groups at the 1,3-hydroxyl positions. Its molecular formula is C₁₅H₂₀O₆, and it has a molecular weight of 296.32 g/mol . This compound is notable for its anti-inflammatory properties, particularly in targeting enzymes involved in inflammatory pathways, such as glycosidases or glycosyltransferases. Applications include therapeutic research for rheumatoid arthritis and inflammatory bowel disease (IBD) due to its ability to reduce inflammation and swelling .

Properties

IUPAC Name

(4aR,6S,7S,8R,8aR)-6,8-dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-17-13-11(16)15(18-2)20-10-8-19-14(21-12(10)13)9-6-4-3-5-7-9/h3-7,10-16H,8H2,1-2H3/t10-,11+,12-,13-,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXVHILKGUDBTH-UISBESDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside typically involves the protection of hydroxyl groups on the mannose molecule followed by selective benzylidene and methylation reactions. One common method includes the use of benzoic anhydride catalyzed by tetrabutylammonium benzoate to achieve regioselective benzoylation . The reaction conditions often involve heating and the use of solvents such as methanol or toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: This can be employed to reduce any oxidized derivatives back to their original state.

    Substitution: Commonly involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

Chiral Building Block in Organic Synthesis

4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside serves as a chiral building block in the synthesis of complex carbohydrates. Its structure allows for the introduction of diverse functional groups through various chemical reactions, making it valuable in the development of pharmaceuticals and glycosides.

Key Applications:

  • Synthesis of Glycosides: The compound is utilized in synthesizing glycosides that exhibit biological activity. Its ability to undergo selective reactions facilitates the creation of tailored glycosides for specific applications .
  • Pharmaceutical Intermediates: It acts as an intermediate in the preparation of pharmaceutical compounds, particularly those that require sugar moieties for biological activity .

Research in Glycobiology

In glycobiology, 4,6-O-benzylidene derivatives are significant for studying carbohydrate-protein interactions. These compounds can mimic natural sugars and are employed to investigate their roles in biological systems.

Case Studies:

  • Vibrio cholerae Polysaccharides: Research has shown that derivatives of this compound can be used to study the O-specific polysaccharides of Vibrio cholerae, which are crucial for understanding bacterial virulence and immune evasion mechanisms .
  • Glycosidase Inhibition Studies: The compound has been explored for its potential as an inhibitor of glycosidases, enzymes that cleave glycosidic bonds. This property is significant for developing treatments against diseases caused by pathogens that utilize these enzymes .

Material Science Applications

The compound's unique structural properties make it suitable for applications in material science, particularly in creating polysaccharide-based materials with specific mechanical and thermal properties.

Research Findings:

  • Polysaccharide Derivatives: Studies have indicated that incorporating 4,6-O-benzylidene derivatives into polysaccharide matrices enhances their stability and functionality, which is essential for biomedical applications such as drug delivery systems .

Summary Table of Applications

Application AreaSpecific UsesReferences
Organic SynthesisChiral building block for glycosides
GlycobiologyStudy of carbohydrate-protein interactions
Pharmaceutical ResearchIntermediate in drug development
Material ScienceEnhancing properties of polysaccharide materials
Enzyme Inhibition StudiesPotential inhibitors of glycosidases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The benzylidene acetal at the 4,6-positions is a common feature among mannopyranoside derivatives, but substituents at other hydroxyl groups dictate their reactivity, stability, and biological applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside 1,3-di-O-methyl; 4,6-O-benzylidene C₁₅H₂₀O₆ 296.32 Anti-inflammatory therapy, enzyme inhibition
1,2-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS 40983-95-7) 1,2-di-O-benzyl; 4,6-O-benzylidene C₂₇H₂₈O₆ 448.51 Glycoconjugate synthesis, biomedical research
Benzyl 4,6-O-benzylidene-α-D-mannopyranoside (CAS 40983-94-6) Anomeric benzyl group; 4,6-O-benzylidene Not specified Not specified Glycosyl donor in oligosaccharide synthesis
4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside (CAS 58056-41-0) 4-nitrophenyl; 4,6-O-benzylidene C₁₉H₁₉NO₈ 389.36 Glycosidase assays, enzymatic activity detection
Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside 2,3-di-O-benzyl; 4,6-O-(4-methoxybenzylidene) C₂₉H₃₂O₇ 492.57 Synthesis of complex glycans, drug delivery systems
3-O-Benzyl-α,β-D-mannopyranoside (CAS 65926-00-3) 3-O-benzyl C₁₃H₁₈O₆ 270.28 Anti-cancer, anti-inflammatory research

Key Research Findings

Anti-Inflammatory vs. Enzymatic Applications :

  • The 1,3-di-O-methyl groups in the target compound enhance metabolic stability compared to bulkier benzyl groups, making it more suitable for therapeutic applications .
  • 4-Nitrophenyl derivatives (e.g., CAS 58056-41-0) are optimized for enzymatic assays due to the nitrophenyl group’s chromogenic properties, enabling real-time detection of glycosidase activity .

Synthetic Utility: Benzyl 4,6-O-benzylidene-α-D-mannopyranoside (CAS 40983-94-6) acts as a glycosyl donor in oligosaccharide synthesis, leveraging the benzylidene group’s stability under acidic conditions . Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside (C₂₉H₃₂O₇) is used in regioselective glycosylation due to its 4-methoxybenzylidene group, which directs reactivity at specific hydroxyl positions .

Biological Activity: 3-O-Benzyl-α,β-D-mannopyranoside exhibits dual anti-cancer and anti-inflammatory activity, likely due to its interaction with carbohydrate-binding proteins . 1,2-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside is pivotal in synthesizing glycopeptides for targeted drug delivery .

Stability and Reactivity Trends

  • Benzylidene Acetals: The 4,6-O-benzylidene group confers rigidity to the pyranose ring, enhancing stability in synthetic reactions. Derivatives with electron-donating groups (e.g., 4-methoxybenzylidene) show altered reactivity profiles .
  • Methyl vs. Benzyl Groups : Methyl groups (as in the target compound) reduce steric hindrance and improve solubility, whereas benzyl groups increase hydrophobicity and are preferred for temporary protection in multi-step syntheses .

Biological Activity

4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (referred to as BDM) is a carbohydrate compound that has garnered attention for its diverse biological activities. Characterized by its molecular formula C21H22O6C_{21}H_{22}O_6 and a molecular weight of approximately 370.40 g/mol, BDM appears as a white crystalline solid with a melting point ranging from 183°C to 187°C. This compound is primarily studied in the fields of carbohydrate chemistry and medicinal applications due to its potential antiviral and enzyme inhibitory properties.

Antiviral Properties

BDM has been investigated for its antiviral activity , particularly against various RNA and DNA viruses. Research indicates that BDM can inhibit viral replication, likely through interactions with the viral envelope, which may prevent viral entry into host cells. The exact mechanism remains to be fully elucidated but suggests a significant potential for therapeutic applications in virology .

Table 1: Antiviral Efficacy of BDM

Virus TypeInhibition MechanismReference
RNA VirusesInhibition of viral entry
DNA VirusesPotential disruption of replication

Enzyme Inhibition

Another notable biological activity of BDM is its ability to inhibit glycosidases, enzymes responsible for breaking down glycosidic bonds in carbohydrates. This property positions BDM as a candidate for drug development aimed at treating diseases related to glycosidase activity, such as certain metabolic disorders and cancers .

Case Study: Glycosidase Inhibition

A study demonstrated that BDM effectively inhibited specific glycosidases, showcasing its potential in therapeutic applications. The inhibition was characterized by kinetic studies that revealed competitive inhibition patterns, suggesting that BDM could serve as a lead compound in designing glycosidase inhibitors .

Structural Analogues and Comparative Studies

Research has also explored structural analogues of BDM to enhance its biological activity. For instance, compounds such as Methyl 2,3:4,6-Di-O-benzylidene-α-D-mannopyranoside have shown higher selectivity in certain reactions, indicating that modifications to the benzylidene structure can significantly impact biological efficacy .

Table 2: Structural Analogues of BDM

Compound NameKey FeaturesBiological Activity
Methyl 2,3:4,6-Di-O-benzylidene-α-D-mannopyranosideSimilar benzylidene structureHigher selectivity
Methyl 4,6-O-benzylidene-3-O-methyl-α-D-mannopyranosideAdditional methyl groupSpecific glycoside synthesis
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranosideSulfur substitutionFocused on β-mannopyranosides

Cytotoxicity and Safety Profile

The cytotoxic effects of BDM have been evaluated in various cell lines. Notably, studies involving murine melanoma (B16F10) cells indicated that BDM did not exhibit significant cytotoxicity at concentrations up to 20 µM over 48 hours . This safety profile enhances its appeal as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the 4,6-O-benzylidene and 1,3-di-O-methyl groups in α-D-mannopyranoside derivatives?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, the 4,6-O-benzylidene acetal is introduced first via reaction with benzaldehyde dimethyl acetal under acid catalysis, followed by selective methylation at the 1,3-hydroxyl groups using methyl iodide (MeI) and a base like NaH in anhydrous DMF. Evidence from related compounds (e.g., phenyl thiomannosides) highlights the use of Bu2_2SnO or Bu4_4NBr as phase-transfer catalysts to enhance regioselectivity during benzylation/methylation steps . Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane. Structural validation requires 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm acetal formation (δ ~5.5 ppm for the benzylidene proton) and methyl ethers (δ ~3.3–3.5 ppm for OCH3_3) .

Q. How do protecting groups like the 4,6-O-benzylidene acetal influence the reactivity of α-D-mannopyranoside in glycosylation reactions?

  • Methodological Answer : The rigid benzylidene acetal locks the pyranose ring in a 1C4^{1}\text{C}_4 conformation, restricting flexibility and directing nucleophilic attack during glycosylation. For instance, in the synthesis of oligosaccharides, this conformation favors axial (α) glycosidic bond formation when using thioglycoside donors (e.g., ethyl 1-thio-mannopyranosides) activated by NIS/AgOTf in dichloromethane (DCM) at low temperatures (−30°C). The acetal also stabilizes intermediates by reducing side reactions at the 4,6-positions .

Q. What analytical techniques are critical for characterizing 4,6-O-benzylidene-1,3-di-O-methyl-α-D-mannopyranoside?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies the benzylidene proton (δ 5.4–5.6 ppm, singlet) and methyl ethers (δ 3.3–3.5 ppm). 13C^{13}\text{C} NMR confirms acetal carbons (δ 100–110 ppm) and OCH3_3 groups (δ 55–60 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF-MS validates molecular weight (e.g., [M+Na]+^+ peaks) and detects fragmentation patterns for structural elucidation .
  • XRD : Single-crystal X-ray diffraction resolves absolute configuration and ring conformation, critical for confirming stereochemical outcomes .

Advanced Research Questions

Q. How does stereoelectronic control in 4,6-O-benzylidene-protected mannopyranosides affect C- vs. O-glycosylation outcomes?

  • Methodological Answer : The benzylidene group enforces a chair conformation where the oxocarbenium ion intermediate adopts a 1C4^{1}\text{C}_4 geometry. For C-glycosylation (e.g., with allylsilanes), nucleophiles attack the β-face to avoid eclipsing interactions with the C2-H2 bond, leading to β-selectivity in manno-configured donors. In contrast, O-glycosylation with alcohols (e.g., thioglycosides) exhibits lower stereoselectivity due to reduced steric hindrance. Computational modeling (DFT) and kinetic studies using 13C^{13}\text{C}-labeled donors can dissect these effects .

Q. What strategies address regioselectivity challenges in functionalizing the 2-OH position of 4,6-O-benzylidene-1,3-di-O-methyl-α-D-mannopyranoside?

  • Methodological Answer : Selective 2-OH activation often requires bulky temporary protecting groups. For example, fluorenylmethoxycarbonyl (Fmoc) or allyloxycarbonyl (Alloc) groups can be introduced via Fmoc-Cl or Alloc-Cl in the presence of DMAP. Subsequent deprotection under mild conditions (e.g., piperidine for Fmoc) enables site-specific glycosylation or phosphorylation. Evidence from thiomannoside derivatives shows yields >70% when using optimized stoichiometry (1.2–1.5 eq. Fmoc-Cl) .

Q. How do solvent and catalyst choices impact the anomeric equilibrium in benzylidene-protected mannopyranosides?

  • Methodological Answer : Polar aprotic solvents (e.g., DCM, acetonitrile) stabilize oxocarbenium intermediates, favoring α-anomer formation. Catalysts like AgOTf or BF3_3·Et2_2O enhance leaving group departure (e.g., thiophenyl groups), while 4Å molecular sieves sequester water to prevent hydrolysis. Kinetic studies using 1H^{1}\text{H} NMR in CD3_3CN reveal that α:β ratios shift from 3:1 to >9:1 with increased Lewis acid concentration .

Q. What are the contradictions in reported synthetic yields for 4,6-O-benzylidene derivatives, and how can they be resolved?

  • Methodological Analysis : Discrepancies arise from variations in (1) benzylidene acetal formation (e.g., 72% yield in vs. 85% in ) due to residual moisture or suboptimal stoichiometry, and (2) purification methods (e.g., column chromatography vs. recrystallization). Reproducibility can be improved by strict anhydrous conditions (e.g., flame-dried glassware) and standardized workup protocols (e.g., aqueous NaHCO3_3 washes to remove Sn or Al residues) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside
Reactant of Route 2
Reactant of Route 2
4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside

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